molecular formula C4HF10NO4S2 B129904 Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-((pentafluoroethyl)sulfonyl)- CAS No. 152894-10-5

Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-((pentafluoroethyl)sulfonyl)-

Cat. No.: B129904
CAS No.: 152894-10-5
M. Wt: 381.2 g/mol
InChI Key: DOYSIZKQWJYULQ-UHFFFAOYSA-N
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Description

Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-((pentafluoroethyl)sulfonyl)- is a useful research compound. Its molecular formula is C4HF10NO4S2 and its molecular weight is 381.2 g/mol. The purity is usually 95%.
The exact mass of the compound Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-((pentafluoroethyl)sulfonyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-((pentafluoroethyl)sulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-((pentafluoroethyl)sulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,1,2,2,2-pentafluoro-N-(1,1,2,2,2-pentafluoroethylsulfonyl)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF10NO4S2/c5-1(6,7)3(11,12)20(16,17)15-21(18,19)4(13,14)2(8,9)10/h15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYSIZKQWJYULQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)S(=O)(=O)NS(=O)(=O)C(C(F)(F)F)(F)F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

(C2F5SO2)2NH, C4HF10NO4S2
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Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20889011
Record name Bis(perfluoroethanesulfonyl)imide
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Molecular Weight

381.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152894-10-5
Record name 1,1,2,2,2-Pentafluoro-N-[(1,1,2,2,2-pentafluoroethyl)sulfonyl]ethanesulfonamide
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Record name Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-((1,1,2,2,2-pentafluoroethyl)sulfonyl)-
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Record name Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-[(1,1,2,2,2-pentafluoroethyl)sulfonyl]-
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Record name Bis(perfluoroethanesulfonyl)imide
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Record name Ethanesulfonamide, 1,1,2,2,2-pentafluoro-N-[(pentafluoroethyl)sulfonyl]-
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Customer
Q & A

Q1: What is the molecular formula and weight of Bis(pentafluoroethylsulfonyl)imide?

A1: The molecular formula of Bis(pentafluoroethylsulfonyl)imide is C4F10N2O4S2, and its molecular weight is 406.18 g/mol.

Q2: How does the alkyl chain length of imidazolium cations affect the properties of ionic liquids containing Bis(pentafluoroethylsulfonyl)imide?

A2: Research indicates that increasing the alkyl chain length of imidazolium cations paired with Bis(pentafluoroethylsulfonyl)imide generally leads to decreased conductivity, increased viscosity, and a wider potential window. For instance, a study observed a potential window increase from 4.2 V for 1-ethyl-3-methylimidazolium Bis(pentafluoroethylsulfonyl)imide (EMIBeti) to 4.7 V for 1-hexyl-3-methylimidazolium Bis(pentafluoroethylsulfonyl)imide (HMIBeti). []

Q3: How does Bis(pentafluoroethylsulfonyl)imide compare to other anions in terms of water absorption in ionic liquids?

A3: Ionic liquids containing Bis(pentafluoroethylsulfonyl)imide tend to absorb less water compared to those with tetrafluoroborate (BF4) or hexafluorophosphate (PF6) anions. [] This property makes them potentially more suitable for applications sensitive to water contamination.

Q4: What is the thermal stability of Bis(pentafluoroethylsulfonyl)imide-based ionic liquids?

A4: Studies have shown that Bis(pentafluoroethylsulfonyl)imide-based ionic liquids exhibit high thermal stability, often remaining stable up to temperatures close to 400°C. [] This characteristic is crucial for applications requiring elevated temperatures, such as some electrochemical processes.

Q5: How does the presence of Bis(pentafluoroethylsulfonyl)imide in ionic liquids impact gas solubility, particularly CO2?

A5: The solubility of gases, including CO2, in ionic liquids can be influenced by the anion. Studies have focused on measuring and correlating CO2 solubility in Bis(pentafluoroethylsulfonyl)imide-based ILs like [EMIM][BETI], [BMIM][BETI], and [HMIM][BETI]. These investigations aim to understand the interactions between CO2 and the IL environment. []

Q6: What role does Bis(pentafluoroethylsulfonyl)imide play in the electrochemical reduction of polyoxometalates?

A6: Research suggests that Bis(pentafluoroethylsulfonyl)imide, as a component of ionic liquid electrolytes, can influence the kinetics and thermodynamics of polyoxometalate reduction. This effect is attributed to the interactions between the negatively charged reduction products and the ionic liquid's cation and anion. The choice of cation in the IL significantly impacts these interactions. []

Q7: Can Bis(pentafluoroethylsulfonyl)imide-based ionic liquids be used in electrochemical cells with non-humidified feed gas?

A7: Yes, studies have explored the use of hydrophobic Bis(pentafluoroethylsulfonyl)imide-based ILs, such as 1-dodecyl-3-methylimidazolium Bis(pentafluoroethylsulfonyl)imide (C12mimBETI) and 1-dodecylimidazolium Bis(pentafluoroethylsulfonyl)imide (C12imBETI), as proton-conducting electrolytes in electrochemical cells without humidified feed gas. [] The water content in these systems can impact their electrochemical behavior.

Q8: How do Bis(pentafluoroethylsulfonyl)imide-based ionic liquids behave at interfaces with water?

A8: The behavior of Bis(pentafluoroethylsulfonyl)imide-based ILs at the interface with water is an active area of research. Studies have used techniques like electrocapillarity and sum-frequency vibrational spectroscopy to investigate the interfacial structure and ion orientation. [, , ] These findings are essential for understanding phenomena like ion transfer across the interface.

Q9: How does Bis(pentafluoroethylsulfonyl)imide contribute to the performance of lithium-ion batteries?

A9: Research suggests that Bis(pentafluoroethylsulfonyl)imide, when used as a component of lithium salt electrolytes in lithium-ion batteries, can enhance rate capability, cyclability, and low-temperature performance. [, ] These improvements are attributed to factors like improved lithium ion transport and reduced activation energy for the lithium intercalation process.

Q10: Have computational methods been employed to study Bis(pentafluoroethylsulfonyl)imide-based ionic liquids?

A10: Yes, computational chemistry techniques, including molecular dynamics simulations, have been utilized to investigate the structural properties and behavior of Bis(pentafluoroethylsulfonyl)imide-based ILs. [] These simulations provide insights into molecular interactions and dynamics within the IL systems.

Q11: Are there any quantitative structure-property relationship (QSPR) models for predicting the properties of Bis(pentafluoroethylsulfonyl)imide-based ionic liquids?

A11: QSPR models have been developed to correlate the structure of ILs, including those containing Bis(pentafluoroethylsulfonyl)imide, with their physicochemical properties. These models provide a valuable tool for predicting IL properties based on their molecular structure, facilitating the design of ILs with desired characteristics. []

Q12: Is there information available about the environmental impact and degradation of Bis(pentafluoroethylsulfonyl)imide-based ionic liquids?

A12: While Bis(pentafluoroethylsulfonyl)imide-based ILs offer several advantages, their environmental impact is a crucial consideration. Research is ongoing to evaluate their ecotoxicological effects and develop strategies for mitigating any negative impacts, promoting sustainable use and disposal. []

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